
(R)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)ethanol is a chemical compound characterized by the presence of a piperidine ring substituted with a trifluoromethyl group and an ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)ethanol typically involves the reaction of a piperidine derivative with a trifluoromethylating agent followed by the introduction of an ethoxy group. One common method involves the use of trifluoromethyl iodide and a base to introduce the trifluoromethyl group onto the piperidine ring. Subsequent reaction with ethylene oxide under basic conditions yields the desired product.
Industrial Production Methods
Industrial production of ®-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)ethanol may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a piperidine derivative with a reduced trifluoromethyl group.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
®-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)ethanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The piperidine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The ethoxy group may also play a role in modulating the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-Fmoc-piperidin-3-yl-acetic acid
- Ethyl-(®-1-methyl-piperidin-3-yl)-amine
Comparison
®-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)ethanol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H14F3NO2 |
|---|---|
Peso molecular |
213.20 g/mol |
Nombre IUPAC |
2-[(3R)-1-(trifluoromethyl)piperidin-3-yl]oxyethanol |
InChI |
InChI=1S/C8H14F3NO2/c9-8(10,11)12-3-1-2-7(6-12)14-5-4-13/h7,13H,1-6H2/t7-/m1/s1 |
Clave InChI |
XGVBRDXZLXXICF-SSDOTTSWSA-N |
SMILES isomérico |
C1C[C@H](CN(C1)C(F)(F)F)OCCO |
SMILES canónico |
C1CC(CN(C1)C(F)(F)F)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13965036.png)

![[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B13965049.png)
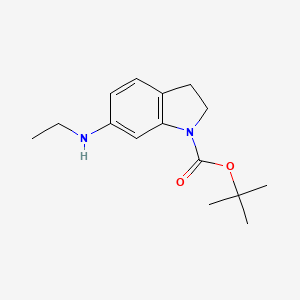
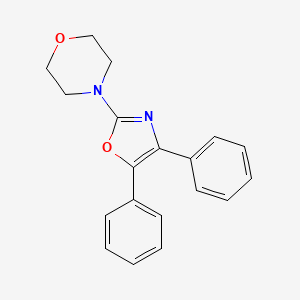
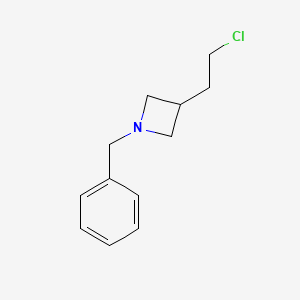
![2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde](/img/structure/B13965070.png)
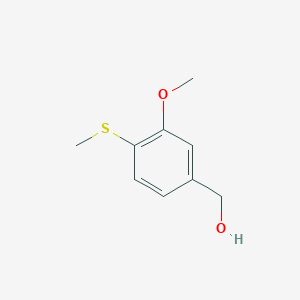

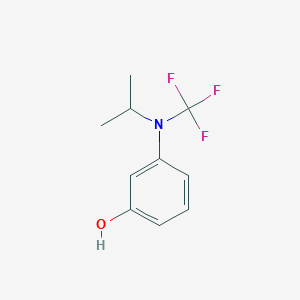
![8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13965097.png)



